Phallacidin
CAS No.:
Cat. No.: VC13335273
Molecular Formula: C37H50N8O13S
Molecular Weight: 846.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H50N8O13S |
|---|---|
| Molecular Weight | 846.9 g/mol |
| IUPAC Name | 2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid |
| Standard InChI | InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57) |
| Standard InChI Key | KUBDTFZQCYLLGC-UHFFFAOYSA-N |
| SMILES | CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |
| Canonical SMILES | CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |
Introduction
Structural Characteristics and Classification
Molecular Architecture
Phallacidin belongs to the phallotoxin family, characterized by a bicyclic heptapeptide structure with a conserved tryptophan-cysteine motif. Unlike its analog phalloidin, phallacidin features a carboxyl group (-COOH) at the C-terminus, enabling covalent modifications for fluorescent labeling . The peptide sequence includes a thioether bridge formed between cysteine and tryptophan residues, contributing to its rigidity and stability .
Table 1: Molecular Properties of Phallacidin
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 846.9 g/mol |
| CAS Registry Number | 26645-35-2 |
| Key Functional Group | Carboxyl (-COOH) |
Biosynthetic Origins
Phallacidin is biosynthesized in Amanita species through proteolytic processing of a precursor peptide by prolyl oligopeptidase (POP) . This enzymatic cleavage yields the mature toxin, which accumulates in mushroom tissues at concentrations up to 8,152.6 µg/g dry weight in A. exitialis caps .
Mechanism of Action
Actin Binding and Stabilization
Phallacidin binds F-actin with high affinity, locking adjacent actin subunits and preventing ATP hydrolysis-driven depolymerization . This stabilization disrupts the dynamic equilibrium between monomeric (G-actin) and filamentous actin, impairing cellular processes such as migration, division, and intracellular transport .
Cytotoxic Effects
By immobilizing the cytoskeleton, phallacidin induces apoptosis in hepatocytes and other cell types. In vivo studies demonstrate its role in liver toxicity models, where it mimics the hepatic damage observed in Amanita poisoning .
Research Applications
Fluorescence Microscopy
Phallacidin derivatives, such as nitrobenzoxadiazole (NBD)-phallacidin, enable real-time visualization of actin networks in fixed and living cells. This application, validated by competitive binding assays, reveals stress fibers, membrane ruffles, and cytoplasmic streaming in algae without inhibiting motility .
Table 2: Comparative Actin Probes
| Probe | Excitation/Emission (nm) | Key Advantage |
|---|---|---|
| NBD-Phallacidin | 465/536 | Compatible with live-cell imaging |
| Phalloidin-TRITC | 557/576 | High photostability |
Toxicology and Drug Development
Phallacidin serves as a model toxin for studying hepatic uptake mechanisms and evaluating antidotes for mushroom poisoning. Its ability to inhibit mast cell degranulation further highlights potential immunomodulatory applications .
Comparative Analysis with Phalloidin
Structural and Functional Differences
While both phallacidin and phalloidin stabilize F-actin, phallacidin’s carboxyl group permits conjugation to fluorescent dyes, a feature absent in phalloidin . This distinction enhances phallacidin’s utility in advanced imaging techniques.
Toxicity Profiles
Biological Activity and Clinical Implications
Cellular Effects
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Apoptosis Induction: Disruption of actin dynamics triggers caspase activation and mitochondrial dysfunction .
-
Metastasis Inhibition: Stabilized actin filaments impede cancer cell migration, offering a potential therapeutic avenue .
Case Studies
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Hepatic Failure Models: Phallacidin-induced liver damage mirrors clinical presentations of Amanita poisoning, characterized by delayed gastrointestinal symptoms and progressive hepatotoxicity .
-
Actin Dynamics in Neurodegeneration: Fluorescent phallacidin probes elucidate cytoskeletal alterations in Alzheimer’s disease models .
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